molecular formula C17H27BN2O2 B596830 2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1309982-28-2

2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B596830
CAS RN: 1309982-28-2
M. Wt: 302.225
InChI Key: HLWDXMUNKIFABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C17H27BN2O2 and its molecular weight is 302.225. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of DYRK1A Inhibitors

This compound is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors . DYRK1A is a protein kinase that is involved in neuronal development and neurodegenerative diseases, and inhibiting its activity is a potential therapeutic strategy.

Suzuki-Miyaura Coupling Reactions

The compound is used as a reagent for palladium-catalyzed Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds in the synthesis of various organic compounds.

Ligand-Free Palladium-Catalyzed Suzuki Coupling Reaction

It is also used in ligand-free palladium-catalyzed Suzuki coupling reactions under microwave irradiation . This method can improve the efficiency and selectivity of the reaction.

Preparation of HIV-1 Protease Inhibitors

The compound is used in the preparation of HIV-1 protease inhibitors . These inhibitors are a type of antiretroviral drug used to treat HIV/AIDS.

Synthesis of Potential Cancer Therapeutics

It is used in the synthesis of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors . These inhibitors can block the activity of proteins that promote cancer cell growth and survival.

Protodeboronation of Pinacol Boronic Esters

The compound is used in catalytic protodeboronation of pinacol boronic esters . This reaction is a valuable transformation in organic synthesis, allowing for the formal anti-Markovnikov hydromethylation of alkenes .

Formation of Pyridyl Boronic Ester

Pyridine-2-boronic acid is used as a key starting material for the formation of pyridyl boronic ester such as pyridine-2-boronic acid dimethyl ester . Furthermore, the dimethyl ester reacts with bromquinoline to prepare the 2-pyridyl derivative of quinoline .

Synthesis of New Pyridazino [4,5-b]indol-4-ones

The compound is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones . These compounds have potential applications in medicinal chemistry due to their biological activities.

properties

IUPAC Name

2-(2-methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O2/c1-13-9-6-7-12-20(13)15-11-8-10-14(19-15)18-21-16(2,3)17(4,5)22-18/h8,10-11,13H,6-7,9,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWDXMUNKIFABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCCCC3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671301
Record name 2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1309982-28-2
Record name 2-(2-Methyl-1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309982-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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